![molecular formula C6H5N3O B7796647 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796647.png)

1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

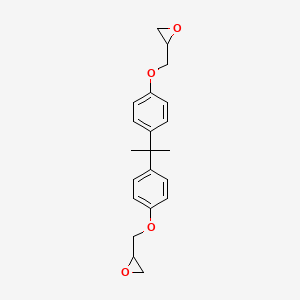

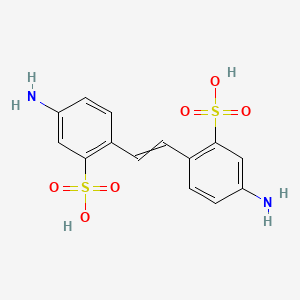

7-Deazahypoxanthine . It has the molecular formula C6H5N3O and a molecular weight of 135.13 g/mol . This compound is a derivative of hypoxanthine, where the nitrogen atom at position 7 is replaced by a carbon atom, hence the name “7-Deazahypoxanthine”.

Mécanisme D'action

CID 96194, also known as 7-Deazahypoxanthine, is a compound with a molecular formula of C6H5N3O and a molecular weight of 135.13 . This article will discuss the mechanism of action of CID 96194, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

CID 96194 primarily targets xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidizing xanthine to uric acid.

Mode of Action

CID 96194 interacts with xanthine oxidase as a regiochemical probe . .

Biochemical Pathways

CID 96194 affects the purine catabolism pathway by interacting with xanthine oxidase This interaction could potentially influence the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby affecting the levels of these metabolites in the body

Analyse Biochimique

Biochemical Properties

CID 96194, or 7-Deazahypoxanthine, plays a role in biochemical reactions as a regiochemical probe of xanthine oxidase . Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid. By acting as a probe, CID 96194 helps in studying the interactions and mechanisms of xanthine oxidase.

Metabolic Pathways

CID 96194 is involved in the metabolic pathway of purine metabolism, specifically in the reactions catalyzed by xanthine oxidase . Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid.

Méthodes De Préparation

7-Deazahypoxanthine: can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of reagents such as dimethyl sulfoxide for solubility and is sensitive to moisture and light . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

7-Deazahypoxanthine: undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where different functional groups replace the existing ones. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Applications De Recherche Scientifique

7-Deazahypoxanthine: has a wide range of applications in scientific research:

Chemistry: It is used as a pharmaceutical intermediate and as a regiochemical probe of xanthine oxidase.

Biology: It is used in studies involving nucleic acid analogs and enzyme inhibitors.

Industry: It is used in the synthesis of various chemical compounds and materials

Comparaison Avec Des Composés Similaires

7-Deazahypoxanthine: can be compared with other similar compounds such as hypoxanthine and xanthine. While all these compounds share a similar core structure, the replacement of the nitrogen atom at position 7 with a carbon atom in 7-Deazahypoxanthine gives it unique properties. This structural difference can affect its reactivity, binding affinity to enzymes, and overall biological activity .

Similar Compounds

- Hypoxanthine

- Xanthine

- 7-Deazaadenine

Conclusion

7-Deazahypoxanthine: is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.

Propriétés

IUPAC Name |

1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMZEITWVNHWJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC2=C1C(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796585.png)

![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7796592.png)

![5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796659.png)

![(1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B7796683.png)